molecular formula C21H23ClN2O2 B11464572 N-{2-chloro-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2,2-dimethylpropanamide

N-{2-chloro-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2,2-dimethylpropanamide

Cat. No.: B11464572
M. Wt: 370.9 g/mol
InChI Key: HEMPLIRTOPTDOT-UHFFFAOYSA-N
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Description

N-{2-chloro-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2,2-dimethylpropanamide: is a complex organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by its unique structure, which includes a benzoxazole ring, a chlorophenyl group, and a dimethylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{2-chloro-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2,2-dimethylpropanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of an o-aminophenol derivative with a carboxylic acid or its derivative under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the benzoxazole derivative.

    Attachment of the Dimethylpropanamide Moiety: The final step involves the acylation of the intermediate compound with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of hydroxylated or ketone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the dimethylpropanamide moiety, potentially converting it to an alcohol.

    Substitution: The chlorophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products:

    Oxidation: Hydroxylated or ketone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

    Pharmaceuticals: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Biological Probes: Used in the development of probes for studying biological processes.

Industry:

    Material Science:

    Agriculture: Investigated for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of N-{2-chloro-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may inhibit or activate specific enzymes involved in disease pathways.

Comparison with Similar Compounds

    N-{2-chloro-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2,2-dimethylpropanamide: can be compared with other benzoxazole derivatives such as:

Uniqueness:

  • The presence of the dimethylpropanamide moiety and the specific substitution pattern on the benzoxazole ring make this compound unique. This unique structure can result in distinct chemical reactivity and biological activity compared to other benzoxazole derivatives.

Properties

Molecular Formula

C21H23ClN2O2

Molecular Weight

370.9 g/mol

IUPAC Name

N-[2-chloro-5-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]-2,2-dimethylpropanamide

InChI

InChI=1S/C21H23ClN2O2/c1-12(2)13-7-9-18-17(10-13)23-19(26-18)14-6-8-15(22)16(11-14)24-20(25)21(3,4)5/h6-12H,1-5H3,(H,24,25)

InChI Key

HEMPLIRTOPTDOT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)Cl)NC(=O)C(C)(C)C

Origin of Product

United States

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